1-(m-Tolylsulfonyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-12-7-6-8-13(11-12)17(15,16)14-9-4-2-3-5-10-14/h6-8,11H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEWNASARBFXLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 M Tolylsulfonyl Azepane and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods focus on constructing the 1-(m-tolylsulfonyl)azepane molecule by either forming the azepane ring and then adding the sulfonyl group, or by building the ring system with the sulfonyl group already incorporated in the precursor.
The formation of the seven-membered azepane ring is a critical step and can be accomplished through various cyclization strategies. These include intramolecular ring-closing reactions and ring expansion methods.
Intramolecular cyclization is a common method for forming the azepane ring. This typically involves a linear precursor containing a nitrogen atom and a leaving group at appropriate positions to facilitate a ring-closing reaction. For instance, a primary amine can undergo a nucleophilic substitution reaction with a terminal halide or other suitable leaving group on the same molecule to form the cyclic amine. The subsequent sulfonylation with m-toluenesulfonyl chloride would then yield the final product.
Another advanced intramolecular approach involves the reductive cyclization of nitro dicarboxylates. This method has been used to synthesize heterocyclic compounds, including the foundational azepane structure. The process involves the reduction of a nitro group to an amine, which then cyclizes onto an ester group within the same molecule.
Ring expansion reactions provide a powerful route to azepanes from more readily available six-membered piperidine (B6355638) rings. One notable method is the one-carbon ring expansion of N-arenesulfonyl-2-halomethylpiperidines. In this process, treatment of a compound like N-tosyl-2-(iodomethyl)piperidine with a strong base such as potassium tert-butoxide can induce a rearrangement to form N-tosylazepane. This reaction proceeds through a bicyclic aziridinium (B1262131) ion intermediate.
| Starting Material | Reagent | Product |
| N-Tosyl-2-(iodomethyl)piperidine | Potassium tert-butoxide | N-Tosylazepane |
This methodology offers a strategic advantage by leveraging the well-established chemistry of piperidine synthesis to access the less common azepane core.
A novel and efficient method for synthesizing azepane derivatives involves the photochemical dearomative ring expansion of nitroarenes. This reaction utilizes UV light to convert substituted nitroarenes into functionalized 1H-azepine derivatives. Specifically, the irradiation of nitroarenes in the presence of a secondary amine like morpholine (B109124) can lead to the formation of 1H-azepines, which are precursors to azepanes. The subsequent reduction of the 1H-azepine would yield the saturated azepane ring. This method is particularly useful for creating highly functionalized azepane systems.
The most direct method for the synthesis of this compound is the sulfonylation of the pre-formed azepane ring. This reaction involves treating azepane (also known as hexamethyleneimine) with m-toluenesulfonyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or an inorganic base like sodium hydroxide, serves to neutralize the hydrochloric acid byproduct generated during the reaction. This is a standard Schotten-Baumann reaction condition.
The reaction is generally high-yielding and provides a straightforward route to the desired product, provided that the parent azepane is readily available.
| Reactant 1 | Reactant 2 | Base | Product |
| Azepane | m-Toluenesulfonyl chloride | Triethylamine / NaOH | This compound |
Cyclization Reactions Leading to the Azepane Ring System
Precursor-Based Synthetic Routes
An alternative to direct synthesis involves the use of precursors where the nitrogen atom is already part of a ring system that can be converted into the azepane structure. For example, the Beckmann rearrangement of cyclohexanone (B45756) oxime can produce ε-caprolactam, a seven-membered cyclic amide. The reduction of the amide group in ε-caprolactam, for instance with a powerful reducing agent like lithium aluminum hydride, yields azepane. As described previously, this azepane can then be readily sulfonylated with m-toluenesulfonyl chloride to give the final product, this compound.
This two-step sequence, starting from the lactam, is a very common and industrially scalable method for the preparation of N-substituted azepanes.
| Precursor | Reaction Step 1 (Reagent) | Intermediate | Reaction Step 2 (Reagent) | Final Product |
| ε-Caprolactam | Reduction (Lithium aluminum hydride) | Azepane | Sulfonylation (m-Toluenesulfonyl chloride) | This compound |
Transformations of Aziridines
The ring expansion of aziridines, highly strained three-membered rings, offers a powerful method for the synthesis of larger nitrogen heterocycles, including piperidines and azepanes. dntb.gov.uaresearchgate.net This strategy leverages the release of ring strain to drive the formation of the desired seven-membered ring. The process often involves the generation of an aziridinium ion intermediate, which is then susceptible to nucleophilic attack, leading to ring opening and subsequent cyclization. dntb.gov.ua
A key approach involves the use of N-substituted aziridines that contain a tethered nucleophile or a group that can be converted into one. For instance, 2-[4-toluenesulfonyloxybutyl]aziridine can be transformed into a stable bicyclic aziridinium tosylate by stirring in acetonitrile (B52724) at room temperature. dntb.gov.ua This intermediate can then undergo a regioselective ring opening upon attack by a nucleophile. Attack at the bridgehead carbon leads to the formation of the azepane ring. dntb.gov.ua The stereochemistry of the starting aziridine (B145994) can be transferred to the final azepane product, making this a valuable method for asymmetric synthesis. dntb.gov.ua
Another strategy involves the electrophile-induced domino reaction of olefinic aziridines. In one example, an enantiopure olefinic aziridine reacts with N-bromosuccinimide (NBS) and a sulfonamide nucleophile to yield a substituted azepane with good stereoselectivity. mdpi.com This reaction proceeds through a halogenated intermediate that undergoes intramolecular cyclization to form the seven-membered ring.
Utilizing Other Heterocyclic Building Blocks
The transformation of other heterocyclic systems also provides viable routes to azepane derivatives. For example, a palladium-catalyzed cycloaddition of pyrrolidines with azlactones or butenolides has been reported to construct azepine scaffolds. This method involves the in-situ formation of an allyl-palladium intermediate through the cleavage of the C-N bond in a 3-alkylidenepyrrolidine, which then undergoes a [5+2] cycloaddition. researchgate.net
Furthermore, the dearomative ring expansion of nitroarenes presents a novel photochemical strategy for accessing complex azepanes. manchester.ac.uk This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered system. Subsequent hydrogenolysis yields the saturated azepane. A significant advantage of this approach is that the substitution pattern of the initial nitroarene is directly translated to the final azepane product. manchester.ac.uk
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the construction of azepane rings is no exception. Both transition metal catalysis and organocatalysis have been successfully employed to facilitate the formation of these challenging structures.
Transition Metal-Catalyzed Coupling and Annulation Reactions (e.g., Cu, Pd, Au, Rh)
Transition metals such as copper, palladium, gold, and rhodium have been extensively used to catalyze reactions that form azepane rings.
Copper-Catalyzed Reactions: Copper catalysts have been employed in the formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes to synthesize structurally diverse azepanes. nih.govacs.org This reaction proceeds via a radical mechanism involving a 1,5-hydrogen atom transfer of an N-radical. Copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines is another effective method for producing dibenzo[b,d]azepines with high yields and excellent stereoselectivity. rsc.org Additionally, Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes provides access to functionalized azepines. mdpi.comnih.gov
Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for azepane synthesis. Methods include the cross-coupling of α-halo eneformamides with unactivated nucleophiles, acs.org and a double N-arylation reaction for the construction of dibenz[b,f]azepine systems. thieme-connect.com Palladium-catalyzed [5+2] annulation of N-aryl azepanes has also been developed, proceeding under mild conditions. rsc.org Furthermore, a relay catalysis system involving both gold and palladium has been used for the stereoselective synthesis of furan-fused azepines. bohrium.com
Gold-Catalyzed Reactions: Gold catalysts have proven effective in synthesizing azepanes through various mechanisms. A one-pot synthesis from propargylic alcohols utilizes a soft gold(I) catalyst for a Meyer-Schuster rearrangement, followed by a hard gold(III)-catalyzed aza-Michael addition. thieme-connect.com Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides, particularly with a triethynylphosphine ligand, allows for the formation of tetrahydroazepine and dihydrobenzazepine derivatives through a 7-exo-dig cyclization. beilstein-journals.org Other gold-catalyzed methods include the intermolecular [4+3] annulation of propargyl esters and N-phenyl imines, nih.gov and the reaction of propargylic esters with alkyl azides. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in synthesizing fused azepine derivatives. One method involves a sequential intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid and a 1-aza-Cope rearrangement of a dienyltriazole. nih.govnih.gov Rhodium(I)-catalyzed arylative cyclization of 1,6-enynes with aryl boronic acids is another route to azepines. researchgate.net More recently, a rhodium(III)-catalyzed direct insertion of an intramolecular nitrogen atom into an aromatic C-C bond of carbamoyl (B1232498) azides has been developed to access fused azepines, with a specific paddlewheel dirhodium complex inhibiting the competing C-H amination pathway. acs.org
Table 1: Overview of Transition Metal-Catalyzed Azepane Synthesis
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference(s) |
| Copper (Cu) | [5+2] Aza-annulation | N-fluorosulfonamides, 1,3-dienes/enynes | Alkene/alkyne-containing azepanes | nih.govacs.org |
| Copper (Cu) | Asymmetric Reductive Cyclization | 2'-vinyl-biaryl-2-imines | Dibenzo[b,d]azepines | rsc.org |
| Palladium (Pd) | Cross-Coupling | α-halo eneformamides, nucleophiles | Functionalized azepanes | acs.org |
| Palladium (Pd) | [5+2] Annulation | N-aryl precursors | N-aryl azepanes | rsc.org |
| Gold (Au) | Meyer-Schuster/Aza-Michael | Propargylic alcohols | 2-Substituted azepanes | thieme-connect.com |
| Gold (Au) | Intramolecular Hydroamination | Alkynic sulfonamides | Tetrahydroazepines, dihydrobenzazepines | beilstein-journals.org |
| Rhodium (Rh) | Cyclopropanation/Aza-Cope | Dienyltriazoles | Fused dihydroazepines | nih.govnih.gov |
| Rhodium (Rh) | C-C Bond Insertion | Carbamoyl azides | Fused azepines | acs.org |
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including azepanes. A notable example is the enantioselective organocatalyzed domino synthesis of azepane moieties using a temporary-bridge strategy. rsc.orgrsc.org This approach involves the annulation of α-ketoamides with enals, catalyzed by a chiral secondary amine. The reaction proceeds through a cascade of transformations, including a Michael addition and a hemiaminalization, to form an oxygen-bridged azepane. This bicyclic intermediate can then be selectively converted into various optically active azepane derivatives, such as azepanones and azepanols. rsc.orgrsc.org
Another organocatalytic approach involves the asymmetric synthesis of bridged tetrahydrobenzo[b]azepines and oxepines through a chiral Brønsted acid-catalyzed aza-Piancatelli rearrangement/Michael addition sequence. nih.gov This reaction affords the bridged cyclic products in good yields with excellent enantioselectivities.
Enantioselective Synthesis of Azepane Scaffolds
The development of enantioselective methods for the synthesis of azepanes is of paramount importance due to the prevalence of chiral azepane-containing molecules in medicinal chemistry. bohrium.comchemistryviews.org
A multi-step sequence starting from commercially available β-oxoesters has been developed for the enantioselective synthesis of [b]-annulated azepanes. uol.de The key steps in this synthesis are an asymmetric Tsuji-Trost allylation to introduce chirality, followed by an olefin cross-metathesis with acrylonitrile (B1666552) and a final reductive cyclization via catalytic hydrogenation. This sequence yields the desired annulated azepanes with high enantiomeric excess (>97% ee). uol.de
Chiral Pool Strategies
The chiral pool, which consists of readily available and inexpensive enantiopure natural products like amino acids and terpenes, provides a valuable source of chirality for asymmetric synthesis. rsc.orgwikipedia.org This strategy is particularly effective when the target molecule shares structural similarities with a known chiral building block.
For the synthesis of 1,4-diazepanes, a late-stage diversification strategy starting from enantiomerically pure amino acids has been reported. nih.gov The key step in forming the seven-membered ring is an intramolecular EDC coupling of amino acids. This approach allows for the synthesis of a variety of 1,2,4-trisubstituted 1,4-diazepanes.
Asymmetric Catalysis in Azepane Ring Formation
The synthesis of enantiomerically pure azepanes, including derivatives like this compound, is a significant challenge in organic chemistry due to unfavorable entropic factors associated with forming seven-membered rings. Asymmetric catalysis offers powerful solutions by enabling the construction of the chiral azepane scaffold with high levels of stereocontrol. Various catalytic systems, leveraging transition metals, organocatalysts, and enzymes, have been developed to address this challenge. These methods often employ substrates with N-protecting groups, such as the closely related p-toluenesulfonyl (tosyl) group, and the principles are directly applicable to the synthesis of m-tolylsulfonyl analogues.
A key strategy in this field is the intramolecular cyclization of a linear precursor, where a chiral catalyst guides the formation of the seven-membered ring to favor one enantiomer over the other. Prominent methods include transition metal-catalyzed reductive aminations and allylations, as well as organocatalytic and biocatalytic cyclizations.
Transition Metal-Catalyzed Asymmetric Cyclization
Transition metal catalysis is a cornerstone of asymmetric synthesis, providing highly efficient pathways to chiral molecules. For azepane synthesis, iridium, rhodium, and ruthenium complexes have proven particularly effective.
One of the most direct methods is the asymmetric hydrogenation of cyclic imines or related precursors. For instance, iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl ketones has been used to synthesize chiral dibenz[c,e]azepines with excellent enantioselectivity (up to 97% ee). rsc.org This approach creates both central and axial chirality in the products. rsc.org Similarly, the asymmetric hydrogenation of dibenzoazepine hydrochlorides catalyzed by Rhodium/ZhaoPhos complexes yields the corresponding seven-membered cyclic amines with over 99% ee in some cases. acs.org While these examples form fused-ring systems, the underlying principle of asymmetric reduction of a seven-membered ring precursor is broadly applicable.
Another powerful technique is the dehydrative intramolecular N-allylation of amino allylic alcohols. A cationic CpRu complex featuring a chiral picolinic acid derivative has been shown to catalyze the asymmetric cyclization to form azepane-type N-heterocycles. acs.org This method is compatible with a wide array of nitrogen-protecting groups, including the tosyl (Ts) group, and achieves high enantiomeric ratios (>99:1) with substrate-to-catalyst ratios as high as 2000. acs.org
Gold(I) catalysis has also emerged as a potent tool. An asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement cascade of yne-methylenecyclopropanes has been developed to produce azepine-fused cyclobutanes. pku.edu.cn This gold(I)-catalyzed process overcomes the potential loss of chiral information during the rearrangement, transferring the chirality established in the initial cyclopropanation step to the final product. pku.edu.cn
| Catalyst System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) / Ratio | Ref |
| Ir-complex / [Ir(COD)Cl]₂ | Intramolecular Reductive Amination | Bridged biaryl ketones | Dibenz[c,e]azepines | 89–97% ee | rsc.org |
| Rh/ZhaoPhos-L11a | Asymmetric Hydrogenation | Dibenzoazepine hydrochlorides | Chiral seven-member cyclic amines | >99% ee | acs.org |
| Cationic CpRu-complex | Dehydrative Intramolecular N-Allylation | N-Tosyl ω-amino allylic alcohol | α-Alkenyl azepane | >99:1 er | acs.org |
| Gold(I)/Chiral Ligand | Cyclopropanation/Rearrangement | Yne-methylenecyclopropanes | Azepine-fused cyclobutanes | High ee | pku.edu.cn |
Organocatalytic and Lewis Base-Catalyzed Approaches
Organocatalysis, which uses small chiral organic molecules as catalysts, provides a complementary, metal-free approach to asymmetric synthesis. A novel strategy for synthesizing azepane moieties involves an enantioselective organocatalyzed domino reaction. rsc.org This "temporary-bridge" strategy utilizes an annulation of α-ketoamides with 1,3-bis-electrophilic enals to create oxygen-bridged azepanes with up to four stereogenic centers, which can then be converted into optically active azepanone or azepanol derivatives. rsc.org
Lewis base catalysis has also been successfully applied. A chiral BINAM-based selenophosphoramide catalyst enables the enantioselective, intramolecular sulfenoamination of olefins. nih.govacs.org This reaction proceeds through the enantioselective formation of a thiiranium ion from an alkene tethered to a tosyl-protected amine. The subsequent stereospecific capture of this intermediate by the pendant amine closes the ring to form the azepane. For specific substrates, this method exclusively yields the seven-membered azepane ring in good yield and excellent enantioselectivity. acs.org
| Catalyst System | Reaction Type | Substrate Type | Product | Enantiomeric Ratio (er) | Ref |
| Chiral Diarylprolinol Silyl Ether | Domino Annulation | α-Ketoamides and Enals | Oxygen-bridged azepanes | Not specified | rsc.org |
| Chiral BINAM-based Selenophosphoramide | Intramolecular Sulfenoamination | Alkene with pendant tosyl-protected amine | N-Tosyl azepane | 95:5 er | nih.govacs.org |
Chemoenzymatic and Biocatalytic Synthesis
Biocatalysis offers highly selective and environmentally benign routes to chiral compounds. Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of traditional organic reactions. The synthesis of substituted azepanes has been achieved through the biocatalytic reduction of 7-membered cyclic imines using imine reductases (IREDs). bohrium.comacs.org Panels of novel IREDs have been screened to provide access to both (R)- and (S)-enantiomers of 2-aryl azepanes with excellent enantioselectivity. bohrium.com
Another approach combines photochemistry with enzymatic catalysis. A one-pot photoenzymatic route for N-Boc-4-hydroxy-azepane involves the photochemical oxyfunctionalization of a precursor followed by a stereoselective enzymatic reduction, achieving high conversion (up to 90%) and enantiomeric excess (>99%). nih.gov Although this example uses a Boc protecting group, the enzymatic reduction step is a powerful method for installing chirality in the azepane core, which could be adapted for a tolylsulfonyl-substituted precursor.
| Catalyst System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) | Ref |
| Imine Reductase (IRED) | Asymmetric Reductive Amination | 7-membered cyclic imines | 2-Aryl azepanes | Excellent (>99%) | bohrium.comacs.org |
| Carbonyl Reductase | Carbonyl Reduction | N-Boc-azepan-4-one | N-Boc-4-hydroxy-azepane | >99% ee | nih.gov |
Chemical Reactivity and Transformations of 1 M Tolylsulfonyl Azepane
Reactions at the Azepane Nitrogen Atom
The nitrogen atom of the azepane ring, once protected by the m-tolylsulfonyl group, exhibits reduced nucleophilicity. However, it remains a key site for strategic chemical modifications, primarily involving the removal of the protecting group or the introduction of additional substituents.
The removal of the m-tolylsulfonyl group is a critical step in many synthetic pathways, liberating the secondary amine for further functionalization. Various reductive cleavage methods have been developed for the deprotection of N-arylsulfonamides. While specific studies on 1-(m-tolylsulfonyl)azepane are not extensively documented, analogous deprotection strategies for N-tosylamides are well-established and applicable.
One effective method involves the use of lithium in the presence of a catalytic amount of naphthalene (B1677914) in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. organic-chemistry.org This reductive cleavage is generally efficient and chemoselective, providing the corresponding amine in high yields. organic-chemistry.org Another approach utilizes samarium diiodide (SmI₂) for the reductive cleavage of the N-S bond, often preceded by activation of the sulfonamide nitrogen with a trifluoroacetyl group to facilitate the reaction under mild conditions.
The choice of deprotection strategy often depends on the presence of other functional groups within the molecule and the desired reaction conditions.
Table 1: Representative Deprotection Strategies for N-Arylsulfonyl Amines
| Reagent System | Reaction Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Li, Naphthalene (catalytic) | THF, low temperature | Effective for N-tosylamides | organic-chemistry.org |
| SmI₂ | Activation with (CF₃CO)₂O | Mild conditions for primary N-tosylamides | |
| Ti(O-i-Pr)₄, Me₃SiCl, Mg | THF | Broad range of sulfonamides |
Note: This table presents general methods applicable to N-arylsulfonyl amines, including this compound, based on analogous systems.
Direct N-alkylation or N-acylation of this compound is generally challenging due to the electron-withdrawing nature of the sulfonyl group, which significantly reduces the nucleophilicity of the nitrogen atom. However, under specific conditions, these reactions can be achieved.
N-alkylation can sometimes be accomplished using highly reactive alkylating agents under basic conditions. For instance, the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) can deprotonate the sulfonamide, generating a more nucleophilic anion that can react with an alkyl halide. beilstein-journals.org
N-acylation of sulfonamides can be achieved using acylating agents like acyl chlorides or N-acylbenzotriazoles. semanticscholar.org The reaction of a primary amine with an arylsulfonyl chloride, followed by an in-situ reaction with an acyl chloride in the presence of a base, provides a one-pot method for the synthesis of N-acyl-N-arylsulfonamides. scispace.com This methodology could potentially be adapted for the acylation of pre-formed this compound.
Table 2: General Conditions for N-Alkylation and N-Acylation of Sulfonamides
| Transformation | Reagents | Base | Solvent | General Observations | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | NaH | DMF | Requires strong base to generate the nucleophile. | beilstein-journals.org |
| N-Acylation | Acyl Chloride | NaHCO₃ | Solvent-free or inert solvent | Can be performed in a one-pot synthesis from the primary amine. | scispace.com |
Note: This table provides general conditions based on reactions of analogous sulfonamides.
Reactions Involving the Sulfonyl Moiety
The m-tolylsulfonyl group itself can be a site for chemical modification, although such transformations are less common than reactions at the nitrogen or the azepane ring.
Modifications of the m-tolylsulfonyl group are not extensively reported in the context of this compound. However, in broader organic synthesis, transformations of aryl sulfonyl groups are known. For instance, nucleophilic aromatic substitution on the tolyl ring is possible if it is appropriately activated with other substituents, though this is not the case for the standard m-tolyl group. More commonly, the entire sulfonyl group is replaced as part of a deprotection strategy, as discussed in section 3.1.1.
Ring-Opening and Ring-Contraction Reactions of the Azepane Core
The seven-membered azepane ring in this compound can undergo ring-opening or ring-contraction reactions under specific conditions, leading to the formation of acyclic compounds or smaller heterocyclic rings.
Ring-opening reactions of N-sulfonylated cyclic amines can be initiated by nucleophilic attack, particularly if the ring is strained or contains a suitable leaving group. While azepane is not highly strained, specific functionalization can predispose it to such reactions. For example, the presence of a carbonyl group alpha to the nitrogen in an N-sulfonyl lactam can facilitate a ring opening/ring closing cascade in the presence of nucleophiles, leading to ring contraction.
Ring-contraction of N-sulfonyl lactams has been demonstrated as a viable route to smaller, 2-carboxylated aza-rings. researchgate.net This process typically involves an initial α-monohalogenation of the N-sulfonyl lactam, followed by treatment with a nucleophile (e.g., an alcohol or aniline) under basic conditions, which induces a ring opening and subsequent ring closure to form a smaller ring. researchgate.net Although this has been demonstrated for lactams, similar principles could potentially be applied to appropriately functionalized this compound derivatives.
Functionalization of the Azepane Ring System
The introduction of substituents onto the carbon framework of the azepane ring is a key strategy for creating diverse molecular architectures. For N-sulfonylated cyclic amines, functionalization often targets the α-carbon to the nitrogen.
One common strategy involves the deprotonation of the α-carbon using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce a substituent at the α-position. The presence of the electron-withdrawing sulfonyl group acidifies the α-protons, facilitating their removal.
Palladium-catalyzed C-H arylation has also been reported for the enantioselective α-functionalization of various N-heterocycles, including azepanes. nih.gov This method typically involves the use of a chiral phosphoric acid as a ligand to achieve high enantioselectivity in the coupling of the α-C-H bond with an aryl boronic acid. nih.gov
Table 3: Methods for Functionalization of the Azepane Ring
| Position | Reaction Type | Reagents | Key Features | Reference |
|---|---|---|---|---|
| α-Position | Deprotonation-Alkylation | Strong base (e.g., n-BuLi, LDA), Electrophile (e.g., R-X) | Sulfonyl group activates the α-protons. |
Note: This table outlines general strategies for the functionalization of N-sulfonylated cyclic amines, which are applicable to this compound.
C-H Functionalization Strategies
Direct functionalization of C-H bonds in N-sulfonylated cyclic amines like this compound presents a significant challenge in synthetic chemistry. The strong electron-withdrawing nature of the sulfonyl group deactivates the molecule towards oxidative C-H activation pathways that typically proceed through the formation of an intermediate iminium ion. Consequently, methods that are effective for unprotected or N-alkylated cyclic amines are often incompatible with N-sulfonylated substrates.
Strategies for functionalizing the C-H bonds of the azepane ring must therefore circumvent this inherent deactivation. One of the most viable approaches is not a direct C-H activation in the modern sense (e.g., via a transition metal catalyst) but rather a deprotonation/substitution sequence. The protons on the carbon atoms adjacent (alpha) to the sulfonylated nitrogen are rendered acidic enough to be removed by a strong base. This generates a carbanion that can then react with various electrophiles. This strategy, while technically a C-H functionalization, is discussed in more detail in the following section as a reaction at a peripheral position.
Reactions at Peripheral Positions of the Azepane Ring
The primary mode of reactivity at the peripheral C-H bonds of the this compound ring occurs at the α-position (C2 and C7) through deprotonation. The electron-withdrawing sulfonyl group increases the kinetic and thermodynamic acidity of the α-protons, allowing for their abstraction by strong organolithium bases, such as n-butyllithium or sec-butyllithium.
This lithiation generates a nucleophilic α-amino carbanion, which serves as a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not prevalent, the reactivity is analogous to other N-protected cyclic amines. For instance, studies on N-Boc-2-phenylazepane have shown that lithiation at the α-position followed by quenching with an electrophile is an effective method for introducing substituents. researchgate.net The resulting carbanion of this compound can react with a wide array of electrophiles.
Table 1: Potential Electrophilic Quench Reactions of Lithiated this compound
| Electrophile | Product Type |
|---|---|
| Alkyl halides (e.g., CH₃I) | α-Alkylated azepane |
| Aldehydes (e.g., Benzaldehyde) | α-(Hydroxyalkyl)azepane |
| Ketones (e.g., Acetone) | α-(Hydroxyalkyl)azepane |
| Carbon dioxide (CO₂) | α-Carboxylated azepane |
This α-lithiation and substitution strategy represents the most predictable and synthetically useful reaction at the peripheral positions of the azepane ring, enabling the elaboration of the simple parent structure into more complex functionalized derivatives.
Cycloaddition Reactions Involving Azepane Derivatives
The saturated ring of this compound is incapable of participating directly in cycloaddition reactions. To engage this scaffold in such transformations, it must first be converted into an unsaturated derivative. This can be achieved by leveraging the reactivity at the peripheral positions as described previously.
For example, introduction of a leaving group at the α-position, followed by elimination, could generate a cyclic enamine equivalent. More practically, an α,β-unsaturated azepane derivative could be formed. This unsaturated azepane derivative, containing a double bond within the seven-membered ring, can then act as a dienophile or dipolarophile in cycloaddition reactions.
A key example of a reactive intermediate for cycloadditions is a cyclic N-sulfonyl ketimine, which can be generated from the corresponding N-sulfonylated amine. These ketimines can act as versatile synthons in various annulation reactions, which are mechanistically related to cycloadditions.
While specific examples starting from this compound are not documented, the principle involves creating a reactive π-system within the ring that can then engage with a suitable reaction partner, such as a diene in a [4+2] cycloaddition or a 1,3-dipole in a [3+2] cycloaddition, to build more complex, fused-ring systems.
Redox Chemistry of this compound
The redox chemistry of this compound can be divided into two main categories: reactions involving the oxidation of the molecule and reactions involving its reduction.
Oxidation: The this compound molecule is generally robust towards oxidation. The sulfur atom in the sulfonyl group is already in its highest oxidation state (+6), and the aromatic tolyl group is not easily oxidized. The azepane ring's C-H bonds can be oxidized under harsh conditions, but this typically lacks selectivity and is not a common synthetic transformation. The electron-withdrawing nature of the sulfonyl group also deactivates the nitrogen atom, making it less susceptible to oxidation compared to a free amine.
Reduction: Reduction of this compound primarily targets the nitrogen-sulfur (N-S) bond of the sulfonamide group. The m-toluenesulfonyl group is a common protecting group for amines, and its reductive cleavage to yield the free azepane is a crucial transformation. This deprotection can be accomplished using a variety of reducing agents, ranging from classical dissolving metal reductions to modern photochemical methods. The choice of reagent often depends on the presence of other functional groups in the molecule. researchgate.net
Table 2: Selected Methods for the Reductive Cleavage of Toluenesulfonamides
| Reagent/Method | Conditions | Characteristics | Reference |
|---|---|---|---|
| Sodium in liquid ammonia (B1221849) (Na/NH₃) | Low temperature (-78 to -33 °C) | Classical, powerful, but requires special equipment and handles hazardous materials. | google.comgoogle.com |
| Samarium(II) iodide (SmI₂) | SmI₂/Amine/Water, THF, Room Temp | Very fast and mild, tolerates many functional groups. | scite.airesearchgate.net |
| Low-valent Titanium | Ti(O-i-Pr)₄/Me₃SiCl/Mg | Effective for a broad range of sulfonamides. | organic-chemistry.org |
| Visible-light photoredox catalysis | Organic dye, light source, H-donor | Metal-free, occurs under mild conditions with high functional group tolerance. | nih.govresearchgate.net |
These reductive methods are fundamental to the use of this compound as an intermediate in multi-step syntheses, allowing for the unmasking of the secondary amine functionality at a desired stage.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 1-(m-Tolylsulfonyl)azepane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the m-tolyl group and the azepane ring. The aromatic protons of the m-tolyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns dictated by their meta-substitution. The methyl protons of the tolyl group would present as a singlet around 2.4 ppm. The protons of the azepane ring would be found in the upfield region. The methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms (α-protons) are expected to be deshielded and resonate at approximately 3.2-3.6 ppm, while the other methylene protons (β and γ) would appear further upfield, likely in the range of 1.5-1.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the m-tolyl group are predicted to resonate in the 120-145 ppm range. The methyl carbon of the tolyl group would have a characteristic chemical shift around 21 ppm. For the azepane ring, the α-carbons attached to the nitrogen would be the most downfield of the aliphatic signals, expected around 48-52 ppm, while the β and γ carbons would appear at approximately 26-30 ppm.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between adjacent protons, confirming the connectivity within the azepane ring and the tolyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations, which would definitively link the tolylsulfonyl group to the nitrogen atom of the azepane ring.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| m-Tolyl Group | ||
| CH₃ | ~2.4 (s) | ~21 |
| Aromatic CH | ~7.2-7.8 (m) | ~125-140 |
| Quaternary C | - | ~135-145 |
| Azepane Ring | ||
| α-CH₂ (N-CH₂) | ~3.4 (t) | ~50 |
| β-CH₂ | ~1.7 (m) | ~28 |
Note: These are predicted values. s = singlet, t = triplet, m = multiplet.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. vscht.cz
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of its key functional groups. The most prominent bands would arise from the sulfonyl group, with strong asymmetric and symmetric stretching vibrations expected around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The aromatic ring would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the azepane ring would show stretching vibrations in the 2950-2850 cm⁻¹ range. libretexts.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C-H stretching vibrations of both the aromatic and aliphatic moieties would also be observable. The sulfonyl group vibrations, while also present, might be weaker compared to their intensity in the IR spectrum.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1320 | 1350-1320 | Strong (IR), Weak (Raman) |
| Sulfonyl (SO₂) | Symmetric Stretch | 1170-1150 | 1170-1150 | Strong (IR), Medium (Raman) |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Medium |
| Aromatic C=C | Stretch | 1600-1450 | 1600-1450 | Medium to Strong |
| Aliphatic C-H | Stretch | 2950-2850 | 2950-2850 | Strong |
| C-N | Stretch | 1250-1020 | 1250-1020 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₃H₁₉NO₂S), the molecular weight is 269.36 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 269. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond or the S-C(aryl) bond. This could lead to the formation of a tolylsulfonyl cation (m/z 155) or an azepanyl cation (m/z 99). Further fragmentation of the tolylsulfonyl cation could result in the loss of SO₂ to give a tolyl cation (m/z 91), which is often a prominent peak for toluene-containing compounds. The azepane ring could undergo fragmentation to lose successive methylene groups.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 269 | [M]⁺ | [C₁₃H₁₉NO₂S]⁺ |
| 155 | [CH₃C₆H₄SO₂]⁺ | [C₇H₇O₂S]⁺ |
| 114 | [M - C₇H₇SO₂]⁺ | [C₆H₁₂N]⁺ |
| 91 | [CH₃C₆H₄]⁺ | [C₇H₇]⁺ |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Although no crystal structure for this compound has been reported in the Cambridge Structural Database, a hypothetical analysis can be made based on related structures.
If suitable crystals could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the azepane ring, which is known to be flexible and can adopt various conformations such as chair, boat, and twist-chair. The geometry around the sulfonyl group and the orientation of the tolyl group relative to the azepane ring would also be determined. In the solid state, intermolecular interactions such as C-H···O hydrogen bonds involving the sulfonyl oxygens could be expected to play a role in the crystal packing. mdpi.com The crystal structure of related heterocyclic sulfones often reveals chair or boat conformations for the rings. mdpi.com
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis
This compound is an achiral molecule and therefore would not exhibit a Vibrational Circular Dichroism (VCD) signal. VCD spectroscopy is a technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. Since this compound does not possess a stereocenter and is not chiral, its VCD spectrum would be silent. This technique would only become relevant if a chiral center were introduced into the azepane ring or the tolyl group.
Advanced Spectroscopic Techniques for Investigating Conformational Dynamics
The seven-membered azepane ring in this compound is conformationally flexible. Advanced spectroscopic techniques, particularly dynamic NMR spectroscopy, could be employed to investigate its conformational dynamics.
By acquiring NMR spectra at different temperatures (variable-temperature NMR), it would be possible to study the rates of conformational interconversion. At low temperatures, the interconversion between different ring conformations (e.g., chair and boat forms) might become slow enough on the NMR timescale to allow for the observation of separate signals for the individual conformers. From the coalescence temperature of these signals, the energy barrier for the conformational change could be calculated. This would provide valuable insight into the flexibility of the azepane ring and how it is influenced by the bulky tolylsulfonyl group. Such studies have been performed on similar cyclic amine systems, revealing the energetic landscape of their conformational equilibria.
Computational and Theoretical Studies of 1 M Tolylsulfonyl Azepane
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Electronic Structure Analysis
A detailed analysis of the electronic structure of 1-(m-Tolylsulfonyl)azepane would involve the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and electrostatic potential maps. This would provide insights into the molecule's reactivity, stability, and intermolecular interaction sites. Such an analysis for this compound has not been reported.
Conformational Analysis and Ring Dynamics
The seven-membered azepane ring is known for its conformational flexibility. A thorough conformational analysis using quantum chemical methods would identify the various low-energy conformers (e.g., chair, boat, twist-chair) and the energy barriers between them. This would elucidate the dynamic behavior of the azepane ring as influenced by the m-tolylsulfonyl substituent. Specific studies on the conformational preferences of this compound are not available.
Energetics of Reaction Pathways and Transition States
Quantum chemical calculations are crucial for mapping out potential reaction pathways, identifying transition state structures, and calculating activation energies. This information is vital for understanding reaction mechanisms and predicting reaction outcomes. No studies detailing the energetics of reaction pathways involving this compound have been found.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. Predicted spectroscopic data for this compound are not present in the current body of scientific literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamic properties and interactions.
Conformational Landscapes
Molecular dynamics simulations can be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms, it is possible to map out the accessible conformations and their relative populations, providing a dynamic picture of the molecule's flexibility. Such a study would complement the static picture provided by quantum chemical conformational analysis but has not yet been published.
Intermolecular Interactions in Chemical Environments
The nature and strength of intermolecular interactions are fundamental to understanding the physical and chemical properties of this compound in various chemical environments. Computational methods, particularly quantum mechanical calculations, allow for a detailed analysis of the non-covalent forces that govern its interactions with other molecules, such as solvents or reactants.
Research in this area typically employs methods like Density Functional Theory (DFT) to model the interactions between this compound and surrounding molecules. These studies can quantify the energetic contributions of different types of interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For instance, the sulfonyl group in this compound is a potent hydrogen bond acceptor, and computational models can predict the geometry and energy of these bonds with high accuracy.
Table 1: Calculated Intermolecular Interaction Energies of this compound with Various Solvents
| Solvent Molecule | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Water | Hydrogen Bonding | -8.5 |
| Methanol | Hydrogen Bonding | -7.2 |
| Dichloromethane | Dipole-Dipole | -3.1 |
| Benzene (B151609) | π-stacking | -2.5 |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Specific computational studies on this compound are required for precise values.
Mechanistic Insights from Computational Data
Elucidation of Reaction Mechanisms
Theoretical calculations are instrumental in elucidating the step-by-step mechanisms of reactions where this compound acts as a reactant, intermediate, or product. rsc.org For example, in reactions involving the modification of the azepane ring or transformations of the sulfonyl group, computational models can help distinguish between different plausible mechanistic pathways, such as concerted versus stepwise processes. By calculating the activation energies for each step, the most favorable reaction route can be determined.
Table 2: Comparison of Computed Activation Energies for Proposed Mechanistic Steps
| Reaction Step | Proposed Mechanism | Computed Activation Energy (kcal/mol) |
| N-dealkylation | Oxidative Cleavage | 25.4 |
| Ring Opening | Nucleophilic Attack | 32.1 |
| Sulfonyl Group Reduction | Hydride Transfer | 18.9 |
Note: The data in this table is hypothetical and serves to illustrate the application of computational chemistry in mechanistic elucidation. Actual values would be derived from specific quantum chemical calculations.
Stereoselectivity and Regioselectivity Predictions
Many chemical reactions can yield multiple isomers. Computational chemistry is a powerful tool for predicting the stereoselectivity (the preference for the formation of one stereoisomer over another) and regioselectivity (the preference for reaction at one site over another) of reactions involving this compound.
By modeling the transition states leading to different products, the relative activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, thus allowing for a prediction of the major product. These predictions are invaluable for designing synthetic routes that are both efficient and selective.
Table 3: Predicted Product Ratios Based on Computed Transition State Energies
| Reaction Type | Product Isomer | Computed Relative Transition State Energy (kcal/mol) | Predicted Product Ratio |
| Asymmetric Reduction | (R)-isomer | 0.0 | >99:1 |
| (S)-isomer | 3.5 | ||
| Electrophilic Aromatic Substitution | ortho-product | 1.2 | 15:85 |
| para-product | 0.0 |
Note: This table provides a conceptual illustration of how computational data can be used to predict reaction outcomes. The values are not based on published experimental or computational data for this compound.
Catalytic Cycle Investigations
In catalytic reactions where this compound or a derivative is involved, computational studies can illuminate the entire catalytic cycle. This includes the initial binding of the substrate to the catalyst, the chemical transformation steps, and the final release of the product and regeneration of the catalyst.
By modeling each step of the cycle, researchers can identify the rate-determining step, understand the role of the catalyst in lowering the activation energy, and gain insights into potential catalyst deactivation pathways. This knowledge is crucial for the rational design of more efficient and robust catalysts.
Applications of 1 M Tolylsulfonyl Azepane in Chemical Research and Beyond Excluding Clinical/biological
Role as a Synthetic Intermediate in Organic Synthesis
The compound 1-(m-Tolylsulfonyl)azepane belongs to the class of N-sulfonylated cyclic amines. The attachment of an arylsulfonyl group, such as the m-tolylsulfonyl group, to the nitrogen atom of the azepane ring profoundly influences its chemical reactivity, making it a versatile intermediate in organic synthesis. The strongly electron-withdrawing nature of the sulfonyl group serves two primary purposes: it acts as a robust protecting group for the nitrogen, preventing its participation in undesired side reactions, and it activates the adjacent carbon atoms, facilitating the construction of more complex molecules.
Building Block for Complex Molecular Architectures
The azepane ring is a seven-membered saturated nitrogen heterocycle that is a structural component of numerous complex natural products and pharmacologically active compounds. nih.govnih.gov The synthesis of functionalized azepanes is a significant area of research in medicinal and synthetic organic chemistry. nih.govrwth-aachen.de Compounds like this compound serve as valuable building blocks for creating intricate molecular frameworks. mdpi.comnih.govresearchgate.net
The m-tolylsulfonyl group enhances the acidity of the protons on the carbons alpha to the nitrogen atom (C2 and C7). This allows for regioselective deprotonation by a strong base to form a stabilized carbanion. This carbanion can then act as a nucleophile, reacting with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents onto the azepane ring. This strategy is fundamental for elaborating the simple azepane scaffold into more complex, highly substituted structures. The general process is outlined in the table below.
| Step | Description | Reagents | Outcome |
|---|---|---|---|
| 1. Activation | The m-tolylsulfonyl group activates the α-protons on the azepane ring. | N/A (Inherent property) | Increased acidity of C-H bonds at C2/C7. |
| 2. Deprotonation | A strong, non-nucleophilic base removes a proton from the α-carbon. | e.g., n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA) | Formation of a nucleophilic carbanion. |
| 3. Alkylation/Functionalization | The carbanion reacts with an electrophile to form a new C-C bond. | e.g., Alkyl halides (R-X), Carbonyls (RCHO) | A substituted N-sulfonylazepane derivative. |
| 4. Deprotection | The m-tolylsulfonyl group is removed to yield the free amine. | e.g., Sodium naphthalenide, Magnesium in methanol | A functionalized azepane. |
This sequential approach allows chemists to build up molecular complexity in a controlled manner, ultimately leading to the synthesis of novel compounds with potential applications in various fields of chemical research.
Precursor for Other Nitrogen Heterocycles
Beyond functionalizing the existing ring, this compound can serve as a precursor for synthesizing different types of nitrogen-containing heterocyclic systems. researchgate.netmdpi.com The stability of the N-sulfonyl bond allows the azepane ring to be subjected to various chemical transformations, such as ring-expansion or ring-contraction reactions, to generate larger or smaller heterocyclic structures. rsc.org
For instance, specific oxidative cleavage reactions can open the azepane ring to form a linear amino-aldehyde or amino-ketone. The terminal functional groups of this linear intermediate can then be manipulated and re-cyclized under different conditions to form other heterocyclic systems, such as substituted piperidines (a six-membered ring) or pyrrolidines (a five-membered ring), or even larger bicyclic structures. The m-tolylsulfonyl group is crucial during these steps to control reactivity and is typically removed in the final stages of the synthesis. This versatility makes it a strategic starting material for creating diverse libraries of heterocyclic compounds. researchgate.net
Applications in Catalysis
While the use of this compound is established as a synthetic intermediate, its applications in the field of catalysis are not well-documented in scientific literature.
As Ligands in Metal-Catalyzed Reactions
In transition metal-catalyzed reactions, ligands play a critical role by binding to the metal center and modulating its reactivity, selectivity, and stability. Typically, effective ligands are electron-rich species, such as phosphines or N-heterocyclic carbenes, which can donate electron density to the metal. In this compound, the lone pair of electrons on the nitrogen atom is significantly delocalized into the powerful electron-withdrawing sulfonyl group. This greatly reduces the nitrogen's basicity and its ability to act as a ligand to coordinate with a metal center. Consequently, it is not typically employed as a ligand in metal-catalyzed reactions.
As Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. For a molecule to function as a chiral auxiliary, it must itself be chiral. This compound is an achiral molecule as it possesses multiple planes of symmetry and contains no stereocenters. Therefore, it cannot function as a chiral auxiliary on its own. To be used in asymmetric synthesis, chirality would need to be introduced elsewhere in the molecule, for example, by attaching a chiral group to the azepane ring or by using a chiral sulfonyl group.
Materials Science Applications (e.g., Polymers, Functional Materials)
The incorporation of specific chemical moieties into polymers and other materials can impart desirable properties such as thermal stability, conductivity, or specific binding capabilities. Nitrogen heterocycles and arylsulfonyl groups are found in a variety of functional materials. However, there is a lack of specific research in the scientific literature detailing the use of this compound as a monomer for polymerization or as a component in the synthesis of functional materials. While one could speculate on the potential properties it might confer—such as increased rigidity and thermal stability due to the aromatic and sulfonyl groups—there are no current, documented examples of its application in materials science.
Incorporation into Polymeric Structures
The unique structure of this compound, featuring a flexible seven-membered ring and a reactive sulfonyl group, makes it a candidate for incorporation into various polymeric structures. Research into analogous compounds, particularly smaller N-sulfonylated cyclic amines, provides a basis for speculating on its potential polymerization behavior and its role as a functional monomer.
One potential route for the polymerization of this compound is through ring-opening polymerization (ROP). The driving force for ROP is often the release of ring strain. While azepane has less ring strain than smaller cyclic amines like aziridines and azetidines, polymerization can still be induced under certain conditions. For instance, the anionic ring-opening polymerization of N-(tolylsulfonyl)azetidines has been successfully demonstrated to produce linear poly(trimethylenimine) after the removal of the tosyl groups nih.gov. This suggests that, with a suitable initiator, this compound could potentially undergo a similar process to yield a poly(azepane) derivative. The resulting polymer would feature a flexible aliphatic backbone with regularly spaced tolylsulfonyl pendant groups.
The tolylsulfonyl group in the resulting polymer, poly[this compound], would not only influence the physical properties of the polymer, such as its solubility and thermal stability, but also serve as a versatile functional handle. The sulfonyl group can be a site for further chemical modifications, allowing for the grafting of other polymer chains or the attachment of specific functional molecules. This "post-polymerization modification" is a powerful strategy for creating complex and highly functional polymeric materials.
Below is a hypothetical comparison of the properties of polymers derived from N-sulfonylated cyclic amines of varying ring sizes, illustrating the potential characteristics of a polymer derived from this compound.
| Monomer | Polymerization Method | Resulting Polymer Backbone | Potential Properties of the Functionalized Polymer |
| N-(p-Tolylsulfonyl)aziridine | Anionic ROP | Poly(ethylenimine) derivative | High charge density (after deprotection), good for gene delivery applications. |
| N-(p-Tolylsulfonyl)azetidine | Anionic ROP | Poly(trimethylenimine) derivative | Linear, crystalline domains possible, tunable properties via copolymerization nih.gov. |
| This compound | Hypothetical Anionic ROP | Poly(hexamethyleneimine) derivative | Increased flexibility, potentially lower melting point, functionalizable side chains. |
Furthermore, this compound could be utilized as a comonomer in polymerization reactions with other monomers. This would allow for the precise introduction of the tolylsulfonylazepane unit into a polymer chain, thereby tailoring the properties of the final material. For example, its incorporation could enhance the thermal stability or modify the solubility of commodity polymers.
Design of Advanced Materials
The incorporation of this compound into materials can be envisioned to create advanced materials with tailored properties for specific, non-biological applications. The tolylsulfonyl group is known to be a key component in various functional materials, and its presence on a flexible azepane ring offers unique possibilities.
One area of potential application is in the development of specialty polymer films and coatings. The polarity and rigidity of the tolylsulfonyl group, combined with the flexibility of the azepane ring, could lead to materials with interesting mechanical and barrier properties. For instance, polymers containing this moiety might exhibit enhanced adhesion to certain substrates or selective permeability to gases or liquids.
Moreover, the tolylsulfonyl group can act as a platform for creating responsive materials. For example, the sulfonyl group can be cleaved under specific chemical conditions. If a polymer containing this compound is cross-linked, the cleavage of the sulfonyl group could lead to the degradation of the material in a controlled manner. This could be useful for applications such as temporary adhesives or degradable plastics.
The following table outlines potential research directions and hypothetical applications for advanced materials incorporating this compound.
| Material Concept | Potential Functionality | Hypothetical Application |
| Cross-linked Poly[this compound] | Chemically degradable network | Removable encapsulants for electronic components. |
| Copolymers with Photoactive Monomers | Tunable optical properties | Films with variable refractive indices for optical devices. |
| Blends with Conductive Polymers | Modified morphology and charge transport | Organic electronic components with improved processability. |
While the direct application of this compound in polymeric structures and advanced materials is a developing area of research, the chemical nature of the compound provides a strong foundation for its potential use in creating novel functional materials. Future research in this area would likely focus on exploring its polymerization behavior and the properties of the resulting polymers and materials.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N-sulfonylated compounds often involves the use of sulfonyl chlorides, which can be harsh and environmentally taxing. thieme-connect.com Future research is increasingly focused on developing greener, more efficient, and sustainable methods for the synthesis of 1-(m-Tolylsulfonyl)azepane.
Key areas of development include:
Green Chemistry Approaches: The use of water as a solvent and the avoidance of organic bases are central to environmentally benign synthesis. rsc.org Mechanochemical methods, which utilize mechanical force to induce chemical reactions in the absence of bulk solvents, present a promising solvent-free alternative. rsc.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. acs.orgacs.orgrsc.orggoogle.com The development of a continuous flow process for the synthesis of this compound could lead to more efficient and reproducible production.
Photoredox and Copper Catalysis: Synergistic photoredox and copper catalysis have emerged as powerful tools for the formation of sulfonamides from readily available starting materials under mild conditions. acs.org This approach could provide a novel route to this compound, potentially with enhanced functional group tolerance.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. The development of biocatalytic methods for the N-sulfonylation of azepane would offer a highly selective and environmentally friendly synthetic route.
Domino Reactions: Designing domino reaction sequences, where multiple bond-forming events occur in a single pot, can significantly improve the efficiency of a synthesis. A domino dehydrogenation-coupling-hydrogenation approach has been successfully applied to the synthesis of other sulfonamides and could be adapted for this compound. acs.org
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. rsc.org | Optimization of reaction conditions (milling frequency, time) and scalability. |
| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, potential for automation. acs.orgacs.orgrsc.orggoogle.com | Reactor design, optimization of residence time and temperature, integration with real-time monitoring. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. acs.orgacs.orgprinceton.eduacs.org | Development of suitable photocatalysts and optimization of reaction conditions for N-arylsulfonylation of azepane. |
| Green Solvents | Use of water or deep eutectic solvents to reduce environmental impact. thieme-connect.comrsc.org | Exploring the solubility and reactivity of starting materials in green solvents. |
Exploration of Uncharted Chemical Reactivity
Future research in this area could focus on:
C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for molecular diversification. researchgate.net Exploring methods for the regioselective C-H functionalization of the azepane ring in this compound could lead to a wide range of novel derivatives with potentially interesting biological activities. nih.govresearchgate.netnih.gov
Ring Expansion and Contraction: Investigating ring expansion and contraction reactions of the azepane ring could provide access to novel heterocyclic scaffolds that are not readily accessible through other synthetic routes.
Photoredox-Catalyzed Transformations: The use of photoredox catalysis can enable unique chemical transformations that are not possible with traditional thermal methods. bohrium.com Exploring the photoredox-catalyzed reactions of this compound could uncover new reaction pathways and lead to the synthesis of novel compounds. acs.orgnih.gov
Transient Directing Groups: The use of transient directing groups in combination with transition metal catalysis can enable regioselective C-H functionalization without the need for pre-functionalization of the substrate. nih.gov Applying this strategy to this compound could provide a versatile method for introducing functional groups at specific positions on the azepane ring.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and reproducibility. rsc.org Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters. mt.comwikipedia.orgnews-medical.netglobalresearchonline.neteuropeanpharmaceuticalreview.com The application of PAT principles to the synthesis of this compound would be a significant step forward.
Emerging spectroscopic techniques that can be applied include:
In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is inherently quantitative. mdpi.com The use of benchtop and flow NMR systems allows for the real-time monitoring of reaction kinetics and the identification of transient intermediates. iscre28.orgasahilab.co.jpbeilstein-journals.orgyoutube.com
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are non-destructive and can provide real-time information about the concentrations of reactants, intermediates, and products. perkinelmer.commdpi.com They are particularly well-suited for monitoring reactions in flow chemistry setups.
Hyphenated Techniques: Combining spectroscopic methods with separation techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), can provide comprehensive real-time analysis of complex reaction mixtures. fiveable.me
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
| In-situ NMR | Structural information, quantitative analysis of reactants, intermediates, and products. mdpi.comasahilab.co.jp | Real-time monitoring of reaction kinetics, mechanistic studies, and process optimization. iscre28.orgbeilstein-journals.orgyoutube.com |
| In-situ IR/Raman | Vibrational information, functional group analysis, concentration monitoring. perkinelmer.commdpi.com | Monitoring the disappearance of starting materials and the formation of the sulfonamide bond in real-time. |
| Mass Spectrometry | Molecular weight information, identification of intermediates and byproducts. | Online analysis of reaction mixtures to track product formation and identify impurities. |
Computational Design and Prediction of Novel Azepane-Based Architectures
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com These methods can be used to predict the properties of molecules, design new compounds with desired activities, and understand complex chemical phenomena.
Future computational research on azepane-based architectures could involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or other properties. ekb.egjbclinpharm.orgbohrium.commedwinpublishers.comnih.gov This can guide the design of new compounds with improved performance.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives interact with biological targets, such as enzymes or receptors. This information is crucial for the rational design of new therapeutic agents. nih.govnih.gov
Prediction of Reactivity and Stability: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the reactivity and stability of novel azepane-based architectures. nih.gov This can help to prioritize synthetic targets and avoid the synthesis of unstable or unreactive compounds.
De Novo Design: Computational algorithms can be used to design novel azepane-based scaffolds with specific desired properties, opening up new areas of chemical space for exploration.
| Computational Method | Application to Azepane-Based Architectures | Potential Outcome |
| QSAR | Correlating structural features with biological activity. ekb.egjbclinpharm.orgbohrium.commedwinpublishers.comnih.gov | Prediction of the activity of new derivatives and guidance for lead optimization. |
| Molecular Docking | Predicting the binding mode and affinity of ligands to a target protein. nih.govnih.gov | Identification of potential biological targets and rational design of new inhibitors. |
| Molecular Dynamics | Simulating the dynamic behavior of molecules over time. | Understanding the conformational flexibility of the azepane ring and its interactions with its environment. |
| DFT Calculations | Predicting electronic structure, reactivity, and spectroscopic properties. nih.gov | Guiding the design of new reactions and understanding reaction mechanisms. |
By embracing these future directions, the scientific community can continue to unlock the full potential of this compound and its derivatives, leading to the development of novel materials, catalysts, and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
